REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[NH2:5][C:6]([CH3:13])([CH3:12])[CH2:7][NH:8][CH2:9][CH2:10][OH:11].[OH-:14].[Na+]>CC(C)=O.O>[OH:11][CH2:10][CH2:9][N:8]1[CH2:7][C:6]([CH3:13])([CH3:12])[NH:5][C:6]([CH3:13])([CH3:12])[C:7]1=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
244.2 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
NC(CNCCO)(C)C
|
Name
|
|
Quantity
|
1204 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
327 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
327 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the mixture being maintained at 0°-5° C. during the addition
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at this temperature for further 2 hours and at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for further 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
Then, the mixture is filtered
|
Type
|
WASH
|
Details
|
the residue is washed with acetone
|
Type
|
WASH
|
Details
|
The filtrate and the acetone of washing
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum (70° C./24 mbar)
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled
|
Type
|
CUSTOM
|
Details
|
giving a white oil with a boiling point of 115° C. at 2.66 mbar
|
Type
|
TEMPERATURE
|
Details
|
After cooling a solid product with a melting point of 91°-93° C.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
OCCN1C(C(NC(C1)(C)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |